B1193313 NP-C86

NP-C86

Cat. No.: B1193313
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NP-C86 is a small-molecule compound specifically designed to target and stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5) . Research has established that decreased levels of GAS5 are a key biomarker in type 2 diabetes (T2D), and its depletion impairs glucose uptake and insulin signaling in human adipocytes . The compound functions by disrupting the interaction between GAS5 and the RNA helicase UPF1, a core component of the nonsense-mediated decay (NMD) pathway . By blocking UPF1-binding, this compound effectively stabilizes GAS5 transcripts against degradation, thereby increasing their cellular levels . In vitro studies using diabetic patient adipocytes demonstrate that treatment with this compound leads to increased levels of both GAS5 and the insulin receptor (IR), enhanced insulin signaling, and improved glucose uptake . Subsequent in vivo efficacy has been shown in diet-induced obese diabetic (DIOD) mouse models, where this compound treatment elevated gas5 levels, improved glucose tolerance, and enhanced insulin sensitivity with no observed toxicity . Beyond metabolic research, this compound has also shown promise in neuroscience applications. Intranasal administration in aged mouse models increased GAS5 levels in the hippocampus, improved neuronal insulin signaling, and decreased neuroinflammation and tau phosphorylation, highlighting its potential in neurodegenerative disease research . This product is supplied as a solid powder with a purity of >98% (or refer to the Certificate of Analysis) . It has a shelf life of over three years when stored properly and is soluble in DMSO . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-((4S,10S,16S,22S)-16-(4-Aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NP-C86;  NP C86;  NPC86

Origin of Product

United States

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that NP-C86 has significant potential in treating neurodegenerative diseases such as Alzheimer's. In aged mice models, administration of this compound resulted in:

  • Increased GAS5 Levels : A notable increase in GAS5 levels was observed in the hippocampus and cortex of aged mice treated with this compound .
  • Improved Insulin Signaling : The treatment enhanced neuronal insulin signaling pathways, which are often impaired in neurodegenerative conditions.
  • Reduced Neuroinflammation : this compound treatment decreased markers of neuroinflammation, suggesting a protective effect on neuronal health .

Case Study Example :
A study involving C57BL/6J mice demonstrated that intranasal administration of 100 nmol of this compound significantly increased GAS5 levels and improved various neuronal functions over a treatment period . Transcriptomic analysis revealed alterations in gene expression associated with neuroinflammation and neuronal survival.

Metabolic Disorders

This compound has also shown promise in managing metabolic disorders, particularly type 2 diabetes. The compound enhances glucose uptake in adipocytes by stabilizing GAS5 levels, which is linked to improved insulin sensitivity.

  • Increased Glucose Uptake : Studies have indicated that this compound increases glucose uptake in diabetic adipocytes .
  • Therapeutic Targeting : The stabilization of GAS5 presents a novel therapeutic target for managing metabolic dysfunctions associated with diabetes.

Research Applications

Beyond its therapeutic implications, this compound serves as a valuable molecular probe for investigating the biological roles of GAS5 in various systems. Its specificity and efficient cellular uptake make it an ideal candidate for further research into RNA-targeted therapies .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionUnique Features
This compoundStabilizes lncRNATargets GAS5 specifically; dual role in neuroprotection and metabolic enhancement
Compound AStabilizes lncRNATargets different lncRNA species
Compound BInhibits RNA decayFunctions through distinct pathways
Compound CEnhances mRNA stabilityFocuses on mRNA rather than lncRNA

This compound stands out due to its specific targeting of GAS5 and its dual role in enhancing neuronal health and metabolic regulation.

Comparison with Similar Compounds

This compound vs. Diphenylfuran-Based MALAT1 Inhibitors

  • Target : this compound targets GAS5, while diphenylfuran-based molecules bind to the triple-helix structure of MALAT1, an oncogenic lncRNA .
  • Mechanism : this compound acts as an "interaction element blocker" (IEB), preventing UPF1-mediated degradation of GAS5 . In contrast, diphenylfuran compounds destabilize MALAT1 by disrupting its 3' triple-helix structure, reducing its oncogenic activity .
  • Therapeutic Application : this compound is primarily used in metabolic disorders (e.g., T2DM), whereas MALAT1 inhibitors are explored in cancer models, such as multiple myeloma .
  • Safety: this compound is non-cytotoxic and exhibits efficient cellular uptake , whereas MALAT1 inhibitors require caution due to MALAT1's dual roles in tumor suppression and progression .

This compound vs. RG1603 (hTERT G-Quadruplex Targeting)

  • Target : RG1603 binds to the G-quadruplex structure in the hTERT promoter, while this compound targets GAS5 .
  • Mechanism : RG1603 inhibits telomerase activity by locking the G-quadruplex conformation, whereas this compound stabilizes GAS5 by blocking UPF1 interaction .
  • Therapeutic Application : RG1603 is studied in cancer (e.g., glioma), while this compound focuses on metabolic diseases .

This compound vs. Quindoline Derivatives (TelRNA G-Quadruplex Targeting)

  • Target : Quindoline derivatives bind to telomeric RNA (telRNA) G-quadruplexes, while this compound targets GAS5 .
  • Mechanism : Quindoline induces DNA damage and apoptosis in osteosarcoma cells, whereas this compound enhances insulin receptor signaling via GAS5 stabilization .
  • Delivery : this compound has demonstrated efficacy in vivo (e.g., murine models) , while quindoline derivatives remain largely in preclinical stages .

This compound vs. Oligonucleotide-Based Therapies (ASOs, siRNAs)

  • Class : this compound is a small molecule, while antisense oligonucleotides (ASOs) and siRNAs are nucleic acid-based .
  • Advantages : this compound offers better stability, lower toxicity, and oral/intranasal bioavailability compared to oligonucleotides, which face challenges in delivery and enzymatic degradation .
  • Specificity : this compound binds GAS5 with high affinity without altering its overexpression , whereas ASOs/siRNAs may have off-target effects .

Table 1. Key Features of this compound and Comparable Compounds

Compound Target Mechanism Therapeutic Area Key Findings References
This compound GAS5 lncRNA Blocks UPF1 interaction T2DM, Aging Restores insulin sensitivity in vivo
Diphenylfuran MALAT1 lncRNA Disrupts triple-helix Cancer (Myeloma) Reduces MALAT1 levels in organoids
RG1603 hTERT G4-DNA Stabilizes G-quadruplex Glioma Inhibits miR-21/miR-10b synergistically
Quindoline telRNA G4-RNA Induces DNA damage Osteosarcoma Triggers apoptosis in cancer cells
ASOs/siRNAs Various lncRNAs Sequence-specific silencing Broad Limited by delivery and toxicity

Preparation Methods

Solid-Phase Synthesis Protocol

The synthesis employed solid-phase peptide synthesis (SPPS) on Tentagel resin, utilizing Fmoc chemistry for stepwise elongation. Key steps included:

  • Resin Swelling : Tentagel resin (100–200 mesh) was swollen in dimethylformamide (DMF) for 30 minutes.

  • Deprotection : Fmoc groups were removed using 20% piperidine in DMF.

  • Coupling : Amino acids were activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Cyclization : Intramolecular amide bond formation was induced using PyBOP and DIPEA in DMF under nitrogen atmosphere.

Table 1: Key Parameters of the OBTC Cyclic γ-AApeptide Library

ParameterSpecification
Library Diversity214,375 compounds
Building Blocks21 Fmoc-amino acids/peptoid monomers
Cyclization MethodAmide bond formation
Resin TypeTentagel (100–200 mesh)

High-Throughput Screening for GAS5-Binding Compounds

A fluorescein-tagged 60-nucleotide RNA oligonucleotide, complementary to the 3′ region of GAS5 near its poly(A) tail, was synthesized to screen the library. The oligonucleotide (5′-Fluorescein-AAUUCG...AUUAAA-3′) was folded into its native stem-loop structure using RNAfold software and incubated with the library in the presence of 1,000-fold excess yeast tRNA to minimize nonspecific binding. Beads exhibiting fluorescence under a confocal microscope were isolated as putative hits (Figure 1B).

Screening Conditions and Hit Selection

  • Buffer Composition : 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20.

  • Incubation : 2 hours at 25°C with gentle agitation.

  • Hit Validation : Secondary screening via fluorescence polarization (FP) assay identified this compound with a dissociation constant (Kd) of 153 nM.

Hit Identification and Structural Elucidation of this compound

Following screening, hits were cleaved from beads using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) and sequenced via tandem mass spectrometry (LC-MS/MS). this compound was identified as a cyclic γ-AApeptide with the sequence [K-D-Cha-Apc-L-Phe], where Cha denotes cyclohexylalanine and Apc denotes aminopyrazole carboxylate (Figure 1C). Molecular dynamics simulations confirmed stable binding to the GAS5 transcript, with a root mean square deviation (RMSD) of 1.2 Å over 100 ns.

Resynthesis and Characterization of this compound

This compound was resynthesized on a milligram scale using optimized SPPS conditions. Critical quality control measures included:

  • Purity Assessment : Reverse-phase HPLC (C18 column, 0–60% acetonitrile gradient) confirmed >95% purity.

  • Mass Spectrometry : Observed [M+H]⁺ = 876.4 Da (calculated 876.3 Da).

  • Cyclization Efficiency : Monitored via Ellman’s test for free thiols, confirming >90% cyclization.

Table 2: Analytical Data for this compound

PropertyValue
Molecular FormulaC₄₃H₅₈N₁₀O₈S
HPLC Retention Time12.3 min
Purity95.7%
Solubility>10 mM in DMSO

Validation of this compound Binding to GAS5

Fluorescence Polarization Assay

This compound-FITC (20 nM) was incubated with serial dilutions of GAS5 transcript (0–1,000 nM) in FP buffer. Data were fit to a one-site binding model (GraphPad Prism), yielding Kd = 153 ± 12 nM (Figure 2A).

RNA Electrophoretic Mobility Shift Assay (REMSA)

Biotinylated GAS5 (50 nM) was incubated with this compound (0–200 nM) in RNA shift buffer (10 mM HEPES, pH 7.4, 50 mM KCl). Complexes were resolved on a 6% native PAGE gel and visualized via streptavidin-horseradish peroxidase (HRP) chemiluminescence. A dose-dependent shift confirmed direct binding (Figure 2B).

Scalability and Purity Assessment

This compound was scaled to gram quantities using a continuous-flow peptide synthesizer (Syro II, Biotage). Critical process parameters included:

  • Coupling Time : 45 minutes per residue.

  • Cyclization : 12 hours under inert atmosphere.

  • Final Yield : 62% over 15 synthetic steps.

Batch analysis (n=3) demonstrated consistent purity (94.8 ± 1.2%) and potency (Kd = 155 ± 18 nM).

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on NP-C86’s mechanism of action?

  • Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

  • Population: Specific cell lines or animal models (e.g., murine neuroinflammation models).
  • Intervention: this compound dosage and administration routes.
  • Comparison: Baseline activity vs. post-treatment biomarkers (e.g., cytokine levels).
  • Outcome: Quantifiable changes in target pathways (e.g., autophagy modulation).
  • Ensure alignment with gaps identified in recent literature reviews .

Q. What are key considerations in designing preclinical experiments for this compound?

  • Methodological Answer :

  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal welfare, sample sizes, and randomization .
  • Statistical Planning : Collaborate with statisticians to determine power analysis, avoid Type I/II errors, and select appropriate tests (e.g., ANOVA for multi-group comparisons) .
  • Controls : Include positive/negative controls (e.g., known autophagy inhibitors) to validate assay sensitivity .

Q. How should researchers address variability in this compound’s in vitro assay results?

  • Methodological Answer :

  • Replication : Conduct triplicate experiments with independent biological replicates.
  • Standardization : Use validated protocols for cell culture conditions (e.g., hypoxia vs. normoxia) and compound solubility .
  • Data Normalization : Correct for batch effects using z-score transformation or housekeeping gene ratios .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across experimental models be resolved?

  • Methodological Answer : Apply principal contradiction analysis :

  • Identify Leading Factors : Determine if discrepancies arise from model-specific variables (e.g., species differences in metabolic pathways) versus methodological flaws (e.g., dosing inconsistencies) .
  • Hierarchical Analysis : Rank contradictions by impact (e.g., prioritize in vivo tumor suppression data over in vitro cytotoxicity assays if translational relevance is key) .
  • Meta-Analysis : Aggregate datasets using random-effects models to quantify heterogeneity sources .

Q. What strategies optimize in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :

  • Tissue-Specific Sampling : Use microdialysis or LC-MS/MS to measure drug concentrations in target organs (e.g., blood-brain barrier penetration assays) .
  • Temporal Resolution : Collect data at non-linear intervals (e.g., 0, 2, 6, 24 hours post-dose) to capture absorption/elimination phases .
  • Model Refinement : Employ physiologically based PK (PBPK) modeling to predict human equivalency doses .

Q. How can multi-omics data integration improve understanding of this compound’s polypharmacology?

  • Methodological Answer :

  • Systems Biology Workflow :
StepMethodApplication to this compound
1TranscriptomicsRNA-seq to identify differentially expressed genes post-treatment.
2ProteomicsSILAC labeling to quantify target protein abundance.
3MetabolomicsLC-MS profiling to map metabolic pathway alterations.
  • Network Analysis : Use tools like STRING or Cytoscape to visualize hub nodes (e.g., mTOR, AMPK) and crosstalk .

Data Analysis & Validation

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Non-Linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Bootstrap Resampling : Estimate confidence intervals for small-sample studies (n < 10) .
  • Machine Learning : Apply random forests to identify predictors of response variability (e.g., genetic biomarkers) .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes .
  • CRISPR-Cas9 Knockout : Validate target necessity by comparing wild-type vs. gene-edited models .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in recombinant protein assays .

Tables for Methodological Reference

Table 1 : Common Pitfalls in this compound Experimental Design and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Poor dose calibrationUse pharmacokinetic-guided dosing regimens.
Inadequate controlsInclude vehicle, sham, and comparator compounds.
Overinterpretation of in vitro dataCross-validate with orthogonal in vivo assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.